Ethanol, 2,2-dinitro-, potassium salt
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Overview
Description
Ethanol, 2,2-dinitro-, potassium salt is a chemical compound with the molecular formula C2H3KN2O5. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of two nitro groups attached to the ethanol molecule, which significantly influences its reactivity and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2-dinitro-, potassium salt typically involves the nitration of ethanol under controlled conditions. One common method includes the reaction of ethanol with a nitrating agent such as potassium nitrate in the presence of sulfuric acid. The reaction is carried out at a temperature range of 40-60°C, followed by heating to 110-115°C for an extended period to ensure complete nitration .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization, is also common in industrial settings to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2,2-dinitro-, potassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are commonly used.
Substitution: Reagents like halogens or other nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include various oxidized forms of the original compound.
Reduction: Major products include amino derivatives of the original compound.
Substitution: Substituted products with different functional groups replacing the nitro groups.
Scientific Research Applications
Ethanol, 2,2-dinitro-, potassium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of Ethanol, 2,2-dinitro-, potassium salt involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The compound can inhibit or activate specific enzymes, leading to changes in cellular processes and functions .
Comparison with Similar Compounds
Similar Compounds
- Ethanol, 2,2-dinitro-, sodium salt
- Ethanol, 2,2-dinitro-, ammonium salt
- Ethanol, 2,2-dinitro-, lithium salt
Uniqueness
Ethanol, 2,2-dinitro-, potassium salt is unique due to its specific reactivity and stability compared to other similar compounds. The presence of potassium as the counterion influences its solubility and reactivity, making it suitable for specific applications where other salts may not be as effective .
Biological Activity
Ethanol, 2,2-dinitro-, potassium salt (chemical formula C₂H₄N₂O₄K) is a potassium salt of 2,2-dinitroethanol, characterized by its two nitro groups attached to the carbon adjacent to the hydroxyl group of ethanol. This compound has garnered attention for its potential applications in various fields, including pharmaceuticals and explosives. The biological activity of this compound is of particular interest due to its structural similarities with other dinitro compounds, which are known for their diverse biological effects.
The biological activity of this compound can be attributed to its ability to interact with biological systems through various mechanisms:
- Nitro Group Reactivity : Nitro groups can undergo reduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular macromolecules such as DNA and proteins. This reactivity is a common feature among dinitro compounds and may contribute to their biological effects.
- Antimicrobial Activity : Some studies suggest that dinitro compounds exhibit antimicrobial properties. For instance, related compounds have shown inhibition against both gram-positive and gram-negative bacteria. The specific mechanisms often involve disruption of microbial cell membranes or interference with metabolic pathways .
- Cytotoxicity : The cytotoxic effects of dinitro compounds can vary significantly depending on their structure and the presence of functional groups. This compound may exhibit cytotoxicity at certain concentrations, which is an important consideration for its safety profile in potential therapeutic applications .
Antibacterial Activity
Research has indicated that dinitro compounds similar to this compound possess antibacterial properties. For example:
- Study on Antimicrobial Efficacy : A study evaluated the antibacterial activity of various dinitro compounds against Escherichia coli and Micrococcus luteus. The results demonstrated significant growth inhibition comparable to standard antibiotics like kanamycin and streptomycin .
Cytotoxicity Assessments
The cytotoxic effects of this compound were assessed in vitro using Vero cells:
- Cytotoxicity Evaluation : In studies measuring cell viability after exposure to varying concentrations of the compound, it was found that while some concentrations exhibited cytotoxic effects, others did not show significant toxicity. This indicates a dose-dependent response that is critical for evaluating its safety in potential applications .
Comparative Analysis with Related Compounds
To understand the biological activity of this compound better, it is useful to compare it with other related dinitro compounds:
Compound Name | Structure | Antibacterial Activity | Cytotoxicity Level |
---|---|---|---|
This compound | C₂H₄N₂O₄K | Moderate | Variable |
2,4-Dinitrophenol | C₆H₄N₂O₅ | High | High |
Dinitrobenzofuroxane | C₆H₄N₄O₆ | Moderate | Moderate |
This table illustrates how variations in chemical structure can influence both antibacterial activity and cytotoxicity levels.
Properties
CAS No. |
35229-99-3 |
---|---|
Molecular Formula |
C2H3KN2O5 |
Molecular Weight |
174.15 g/mol |
IUPAC Name |
potassium;2,2-dinitroethanolate |
InChI |
InChI=1S/C2H3N2O5.K/c5-1-2(3(6)7)4(8)9;/h2H,1H2;/q-1;+1 |
InChI Key |
WZWYULONPQZKMK-UHFFFAOYSA-N |
Canonical SMILES |
C(C([N+](=O)[O-])[N+](=O)[O-])[O-].[K+] |
Origin of Product |
United States |
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